
Desmorpholinyl ABT-263-NH-Me
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Desmorpholinyl ABT-263-NH-Me is synthesized through a series of chemical reactions involving the coupling of Desmorpholinyl Navitoclax with a CRBN ligand for the E3 ubiquitin ligase. This process involves multiple steps, including the formation of intermediate compounds and the use of various reagents and solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis equipment .
化学反応の分析
Types of Reactions
Desmorpholinyl ABT-263-NH-Me undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
科学的研究の応用
Desmorpholinyl ABT-263-NH-Me has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a tool for studying protein degradation mechanisms.
Biology: Employed in research on apoptosis and cell signaling pathways.
作用機序
Desmorpholinyl ABT-263-NH-Me exerts its effects by binding with high affinity to multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, and Bcl-w. This binding disrupts the sequestration of pro-apoptotic proteins, leading to the induction of apoptosis in target cells. The compound’s mechanism of action involves the inhibition of these anti-apoptotic proteins, thereby promoting cell death in cancer cells .
類似化合物との比較
Similar Compounds
Navitoclax (ABT-263): A Bcl-2 inhibitor similar in action to Desmorpholinyl ABT-263-NH-Me, used in cancer research and treatment.
Obatoclax: Another Bcl-2 inhibitor with similar mechanisms of action but different chemical structure and properties.
Uniqueness
This compound is unique in its ability to be used in the synthesis of PROTAC BCL-XL degraders, which are highly specific and effective in targeting and degrading Bcl-xL proteins. This specificity and effectiveness make it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C44H51ClF3N5O5S3 |
|---|---|
分子量 |
918.6 g/mol |
IUPAC名 |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |
InChIキー |
CNTHZPROCQHGOX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


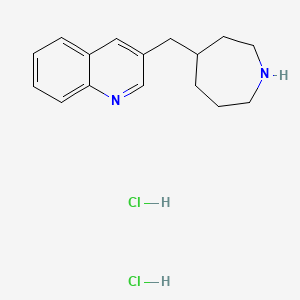
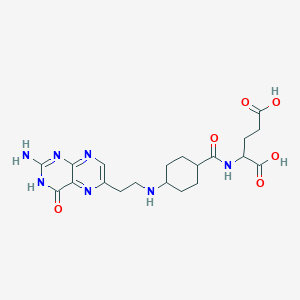
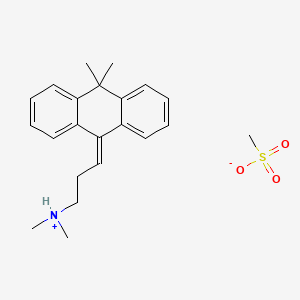

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
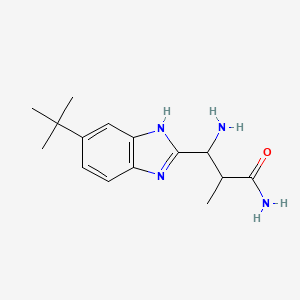
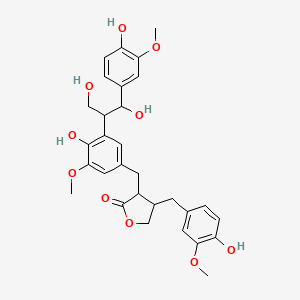

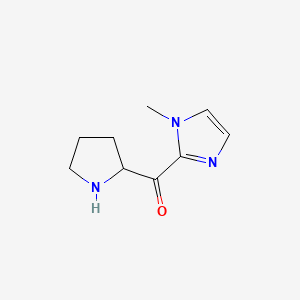
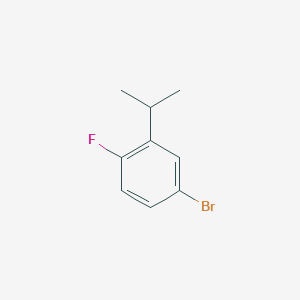

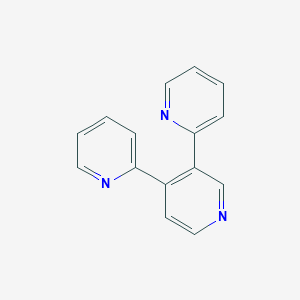
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

